molecular formula C18H15N3 B376856 9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

Cat. No.: B376856
M. Wt: 273.3g/mol
InChI Key: SSXFTSIOKPEQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a chemical compound with the molecular formula C18H15N3. It is classified under imidazoles and has been manually annotated by third-party sources . This compound is known for its unique structure, which includes an allyl group and a phenyl group attached to a triaza-cyclopentaindene core.

Preparation Methods

The synthesis of 9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves several steps

Chemical Reactions Analysis

9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with molecular targets and pathways.

Comparison with Similar Compounds

9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE can be compared with other imidazole derivatives. Similar compounds include:

Properties

Molecular Formula

C18H15N3

Molecular Weight

273.3g/mol

IUPAC Name

2-phenyl-4-prop-2-enylimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C18H15N3/c1-2-12-20-16-10-6-7-11-17(16)21-13-15(19-18(20)21)14-8-4-3-5-9-14/h2-11,13H,1,12H2

InChI Key

SSXFTSIOKPEQLA-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=CC=C4

Canonical SMILES

C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
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9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
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9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

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